molecular formula C4H3F3O3 B1198596 Methyl 2,2,3-trifluoro-3-oxopropanoate CAS No. 69116-71-8

Methyl 2,2,3-trifluoro-3-oxopropanoate

Cat. No.: B1198596
CAS No.: 69116-71-8
M. Wt: 156.06 g/mol
InChI Key: JNUANKSYWLJTDJ-UHFFFAOYSA-N
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Description

Methyl 2,2,3-trifluoro-3-oxopropanoate is an organic compound with the molecular formula C4H3F3O3. It is a methyl ester derivative of trifluoropyruvic acid and is characterized by the presence of three fluorine atoms attached to the second and third carbon atoms of the propanoate chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2,3-trifluoro-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of trifluoropyruvic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2,3-trifluoro-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,2,3-trifluoro-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: this compound is used in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2,2,3-trifluoro-3-oxopropanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoropyruvate
  • Ethyl 3,3,3-trifluoropyruvate
  • Methyl 2,2,3-trifluoro-3-oxopropionate

Comparison: Methyl 2,2,3-trifluoro-3-oxopropanoate is unique due to its specific substitution pattern and the presence of three fluorine atoms, which impart distinct chemical properties such as increased electronegativity and metabolic stability. Compared to similar compounds, it offers advantages in terms of reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

methyl 2,2,3-trifluoro-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3/c1-10-3(9)4(6,7)2(5)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUANKSYWLJTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052437
Record name Methyl 2,2,3-trifluoro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

69116-71-8
Record name Methyl 2,2,3-trifluoro-3-oxopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69116-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-difluromalonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069116718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl 2,2,3-trifluoro-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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